molecular formula C17H13N3O2 B11835398 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione CAS No. 62707-34-0

1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione

Cat. No.: B11835398
CAS No.: 62707-34-0
M. Wt: 291.30 g/mol
InChI Key: GXGXBSNITOWHMH-UHFFFAOYSA-N
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Description

1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an imidazoquinazoline core with a p-tolyl group attached, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of anilinobenzimidazole with aromatic aldehydes in the presence of a suitable solvent like dimethylformamide (DMF) can yield the desired product . The reaction typically requires heating and may involve catalysts to enhance the reaction rate and yield.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the aromatic ring or the imidazoquinazoline core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) or topoisomerase I, leading to the disruption of cellular processes like cell growth, proliferation, and DNA replication . These interactions result in the compound’s observed biological activities, such as anticancer effects.

Comparison with Similar Compounds

1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be compared with other similar compounds, such as:

The uniqueness of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione lies in its specific structure, which imparts distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

62707-34-0

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

1-(4-methylphenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione

InChI

InChI=1S/C17H13N3O2/c1-11-6-8-12(9-7-11)20-15(21)10-19-16(22)13-4-2-3-5-14(13)18-17(19)20/h2-9H,10H2,1H3

InChI Key

GXGXBSNITOWHMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CN3C2=NC4=CC=CC=C4C3=O

Origin of Product

United States

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